8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
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Overview
Description
8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: is a fluorinated organic compound with the molecular formula C8H4F13N3 and a molecular weight of 389.117 g/mol . This compound is characterized by the presence of an azido group (-N3) and multiple fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), DMF, controlled temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), low temperature.
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature.
Major Products:
Substitution: Various substituted fluorooctanes.
Reduction: 8-Amino-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemistry: 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is used as a building block in the synthesis of complex fluorinated compounds.
Biology and Medicine: In biological research, this compound is used in the development of fluorinated pharmaceuticals and imaging agents. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drugs .
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and hydrophobicity .
Mechanism of Action
The mechanism of action of 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is primarily related to its ability to undergo chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions can be catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .
Comparison with Similar Compounds
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
- 1H,1H,2H,2H-Perfluorooctyl azide
- 2-Perfluorohexylethylazide
Uniqueness: 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is unique due to the combination of its azido group and extensive fluorination. This combination imparts distinct chemical properties, such as high reactivity in cycloaddition reactions and exceptional chemical stability. The presence of multiple fluorine atoms also enhances its hydrophobicity and resistance to chemical degradation .
Properties
CAS No. |
62571-55-5 |
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Molecular Formula |
C8H4F13N3 |
Molecular Weight |
389.12 g/mol |
IUPAC Name |
8-azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
InChI |
InChI=1S/C8H4F13N3/c9-3(10,1-2-23-24-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2 |
InChI Key |
KAGVVOGIAJXMDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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